1-(4,4,4-Trifluorobutyl)indazol-6-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(4,4,4-Trifluorobutyl)indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4,4-trifluorobutyl iodide from 4,4,4-trifluorobutyl chloride and potassium iodide in acetone.
Reaction Conditions: The reaction is carried out in a sealed reaction vessel at 90°C for 6 hours, followed by filtration and distillation to obtain the desired product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4,4,4-Trifluorobutyl)indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorobutyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the trifluorobutyl group or the indazole ring.
Scientific Research Applications
1-(4,4,4-Trifluorobutyl)indazol-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)indazol-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4,4,4-Trifluorobutyl)indazol-6-amine can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(4,4,4-trifluorobutyl)indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h2-3,6-7H,1,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHTSUTXHIVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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